![molecular formula C13H12O2 B15172305 (1S)-1-Phenyl-5-oxaspiro[2.5]oct-7-en-4-one CAS No. 919299-05-1](/img/structure/B15172305.png)
(1S)-1-Phenyl-5-oxaspiro[2.5]oct-7-en-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S)-1-Phenyl-5-oxaspiro[2.5]oct-7-en-4-one: is a complex organic compound characterized by its unique spirocyclic structure, which includes a phenyl group attached to an oxaspiro[2.5]octane moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-Phenyl-5-oxaspiro[2. Common synthetic routes include:
Knoevenagel Condensation: This involves the condensation of a suitable aldehyde with a malonate derivative in the presence of a base.
Cyclization Reactions: Cyclization of the resulting intermediate can be achieved using acidic or basic conditions to form the spirocyclic structure.
Chiral Resolution: To obtain the (1S)-enantiomer, chiral resolution techniques such as chiral chromatography or the use of chiral auxiliaries may be employed.
Industrial Production Methods: Industrial production of this compound often involves optimizing the above synthetic routes for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and the implementation of green chemistry principles to minimize waste and improve efficiency.
化学反応の分析
(1S)-1-Phenyl-5-oxaspiro[2.5]oct-7-en-4-one: undergoes various types of chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or halides.
Cyclization: Cyclization reactions can be induced using acidic or basic conditions to form additional cyclic structures.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, and hydrogen peroxide (H₂O₂).
Reduction: LiAlH₄, NaBH₄, and catalytic hydrogenation.
Substitution: Amines, halides, and strong bases.
Cyclization: Acids (e.g., HCl), bases (e.g., NaOH), and Lewis acids (e.g., BF₃).
Major Products Formed:
Oxidation: Carboxylic acids, ketones, and alcohols.
Reduction: Alcohols, amines, and alkanes.
Substitution: Amides, ethers, and esters.
Cyclization: Additional spirocyclic compounds and fused ring systems.
科学的研究の応用
(1S)-1-Phenyl-5-oxaspiro[2.5]oct-7-en-4-one: has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis and a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism by which (1S)-1-Phenyl-5-oxaspiro[2.5]oct-7-en-4-one exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to the modulation of biological processes, resulting in therapeutic effects or changes in chemical reactivity.
類似化合物との比較
(1S)-1-Phenyl-5-oxaspiro[2.5]oct-7-en-4-one: can be compared with other similar compounds, such as:
2-Phenyl-1-oxaspiro[2.5]octane: Similar spirocyclic structure but lacks the enone functionality.
1-Oxaspiro[2.5]oct-5-ene, 8,8-dimethyl-4-methylene-: Different substitution pattern and molecular weight.
Uniqueness: The presence of the enone group in this compound provides unique reactivity and potential biological activity compared to similar compounds.
特性
CAS番号 |
919299-05-1 |
|---|---|
分子式 |
C13H12O2 |
分子量 |
200.23 g/mol |
IUPAC名 |
(2S)-2-phenyl-5-oxaspiro[2.5]oct-7-en-4-one |
InChI |
InChI=1S/C13H12O2/c14-12-13(7-4-8-15-12)9-11(13)10-5-2-1-3-6-10/h1-7,11H,8-9H2/t11-,13?/m0/s1 |
InChIキー |
QZWXVYSEUKNHIK-AMGKYWFPSA-N |
異性体SMILES |
C1C=CC2(C[C@H]2C3=CC=CC=C3)C(=O)O1 |
正規SMILES |
C1C=CC2(CC2C3=CC=CC=C3)C(=O)O1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


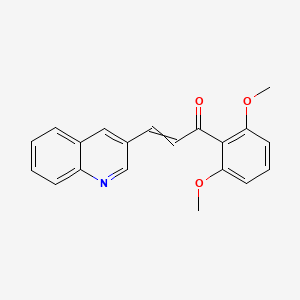
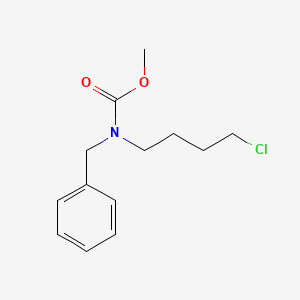
![3-Methyl-2-{[(3S)-1-phenylhex-5-en-3-yl]amino}phenol](/img/structure/B15172245.png)
![5,11-Bis(benzyloxy)-1,8-dihydro-2H-[1]benzopyrano[4,3-d][1]benzoxepin-8-ol](/img/structure/B15172252.png)
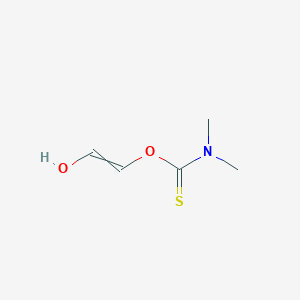
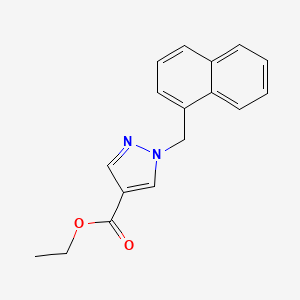
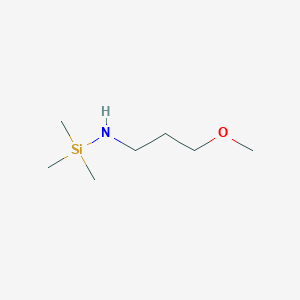
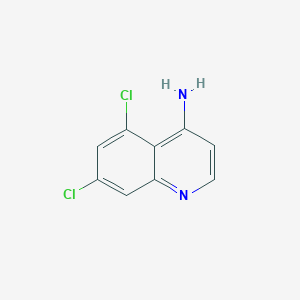
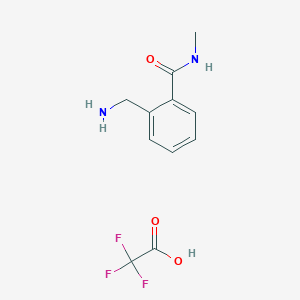
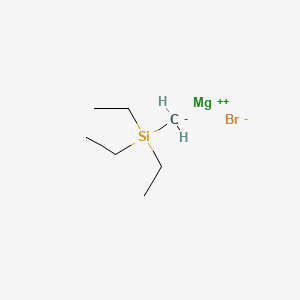
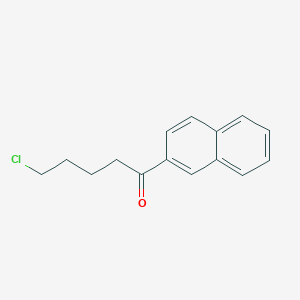
![Methyl 2-[4-(propan-2-yl)benzene-1-sulfinyl]benzoate](/img/structure/B15172294.png)
![5-{[(Triphenylstannyl)oxy]carbonyl}pyridin-2(1H)-one](/img/structure/B15172297.png)
![Carbamic acid, N-[5-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-thienyl]-, 1,1-dimethylethyl ester](/img/structure/B15172298.png)
